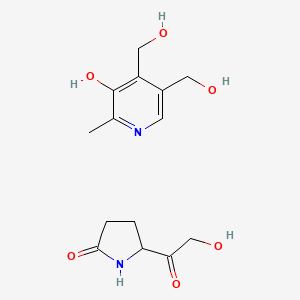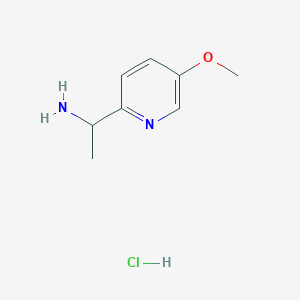![molecular formula C6H9N3 B14796078 Pyrrolo[2,3-c]pyrazole, 1,4,5,6-tetrahydro-1-methyl-](/img/structure/B14796078.png)
Pyrrolo[2,3-c]pyrazole, 1,4,5,6-tetrahydro-1-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrolo[2,3-c]pyrazole, 1,4,5,6-tetrahydro-1-methyl- is a heterocyclic compound that features a fused ring system consisting of a pyrrole and a pyrazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to other bioactive molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolo[2,3-c]pyrazole, 1,4,5,6-tetrahydro-1-methyl- typically involves cyclization reactions. One common method involves the use of palladium-catalyzed reactions. For instance, starting with a suitable precursor, such as a substituted pyrrole, the compound can be synthesized using Pd(OAc)2 as the palladium source, Xantphos as a ligand, K2CO3 as a base, and 1,4-dioxane as the solvent under microwave irradiation at 130°C for 1.5 hours .
Industrial Production Methods
While specific industrial production methods for Pyrrolo[2,3-c]pyrazole, 1,4,5,6-tetrahydro-1-methyl- are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Pyrrolo[2,3-c]pyrazole, 1,4,5,6-tetrahydro-1-methyl- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Applications De Recherche Scientifique
Pyrrolo[2,3-c]pyrazole, 1,4,5,6-tetrahydro-1-methyl- has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: The compound is investigated for its potential as an anti-cancer agent due to its ability to inhibit certain kinases.
Industry: It can be used in the development of new materials with specific electronic properties
Mécanisme D'action
The mechanism by which Pyrrolo[2,3-c]pyrazole, 1,4,5,6-tetrahydro-1-methyl- exerts its effects often involves the inhibition of specific enzymes or proteins. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By binding to the active site of these enzymes, the compound can prevent the phosphorylation of target proteins, thereby inhibiting cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- 1H-Pyrazolo[3,4-b]pyridines
Uniqueness
Pyrrolo[2,3-c]pyrazole, 1,4,5,6-tetrahydro-1-methyl- is unique due to its specific ring fusion and substitution pattern, which confer distinct biological activities and chemical reactivity. Compared to similar compounds, it may offer better selectivity and potency in inhibiting specific molecular targets, making it a valuable scaffold in drug discovery .
Propriétés
Formule moléculaire |
C6H9N3 |
|---|---|
Poids moléculaire |
123.16 g/mol |
Nom IUPAC |
1-methyl-5,6-dihydro-4H-pyrrolo[2,3-c]pyrazole |
InChI |
InChI=1S/C6H9N3/c1-9-6-5(4-8-9)2-3-7-6/h4,7H,2-3H2,1H3 |
Clé InChI |
ZYZMPGUPWAODAB-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(CCN2)C=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2(1H)-Pyridinone,3-[(2S,4S,5R)-5,6-dichloro-2,4-dimethyl-1-oxohexyl]-4-hydroxy-5,6-dimethoxy-](/img/structure/B14795996.png)
![5-[3-[[Tert-butyl(dimethyl)silyl]oxymethyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-2-fluorobenzoic acid](/img/structure/B14796000.png)
![N,N-dimethyl-3-(3-{[(2-methylphenyl)acetyl]amino}phenyl)propanamide](/img/structure/B14796003.png)


![N-[(3,4-difluorophenyl)methylideneamino]-4,5-dihydrobenzo[g][1]benzothiole-2-carboxamide](/img/structure/B14796029.png)

![2-amino-N-cyclopropyl-N-[(3-methoxypyrazin-2-yl)methyl]-3-methylbutanamide](/img/structure/B14796042.png)
![2-amino-N-cyclopropyl-3-methyl-N-[(3-methylthiophen-2-yl)methyl]butanamide](/img/structure/B14796049.png)

![6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonyl chloride](/img/structure/B14796062.png)
![[(E)-hex-3-enyl] 2-hydroxypropanoate](/img/structure/B14796065.png)

![2-amino-N-[(1-benzylpiperidin-4-yl)methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B14796085.png)
